molecular formula C22H27ClN4O5S2 B2826057 N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1216457-53-2

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride

Cat. No. B2826057
CAS RN: 1216457-53-2
M. Wt: 527.05
InChI Key: ZPVIUZNIFLWKHP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClN4O5S2 and its molecular weight is 527.05. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Novel derivatives of 6-amino-2-phenylbenzothiazole, which share a structural motif with the compound , have been synthesized and evaluated for their antitumor activities. These derivatives, including those with dimethylamino substituents, have shown cytostatic activities against several human cancer cell lines, such as cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38) (Racané et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including those with dimethylamino groups, have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These studies have found that such compounds can offer significant protection against corrosion, potentially by adsorbing onto metal surfaces (Hu et al., 2016).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization

Research has utilized derivatives with dimethylamino components for the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This highlights the compound's potential application in diagnostic imaging and the monitoring of disease progression (Shoghi-Jadid et al., 2002).

Anticancer Activity of Pyrimidine Analogs

A study on the synthesis and evaluation of 5-nitrosopyrimidine analogs for anticancer activity found that substituting with dimethylamino groups among others, offered potential as antiproliferative agents against solid tumor-derived cell lines (Abdul-Rida et al., 2017).

Antimicrobial Activity

The synthesis of thiazole derivatives incorporating pyridine moieties, with assessments as antimicrobial agents, showcases the broader spectrum of applications for compounds with structures related to the compound of interest. These studies include docking studies to predict the compounds' interaction with biological targets (Khidre & Radini, 2021).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2.ClH/c1-16-6-9-18(10-7-16)33(30,31)14-4-5-21(27)25(13-12-24(2)3)22-23-19-11-8-17(26(28)29)15-20(19)32-22;/h6-11,15H,4-5,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVIUZNIFLWKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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